N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide

Medicinal Chemistry Structural Biology Drug Metabolism

N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide (C₁₅H₉BrClN₃OS; MW 394.67) is a member of the 1,3,4‑thiadiazol‑2‑yl benzamide class, a privileged scaffold frequently exploited in anticancer, kinase‑inhibitory and antimicrobial research. The molecule carries a 4‑bromophenyl substituent at the C5 position of the thiadiazole ring and a 4‑chlorobenzamide moiety at N2, producing a direct aryl–thiadiazole linkage that distinguishes it from the more extensively studied 5‑thioether‑linked analogs.

Molecular Formula C15H9BrClN3OS
Molecular Weight 394.7 g/mol
Cat. No. B11691636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide
Molecular FormulaC15H9BrClN3OS
Molecular Weight394.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Br
InChIInChI=1S/C15H9BrClN3OS/c16-11-5-1-10(2-6-11)14-19-20-15(22-14)18-13(21)9-3-7-12(17)8-4-9/h1-8H,(H,18,20,21)
InChIKeyUYHXXHZRLHLONV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide: A Dual-Halogenated 1,3,4-Thiadiazole‑Benzamide for Targeted Anticancer and Kinase‑Focused Procurement


N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide (C₁₅H₉BrClN₃OS; MW 394.67) is a member of the 1,3,4‑thiadiazol‑2‑yl benzamide class, a privileged scaffold frequently exploited in anticancer, kinase‑inhibitory and antimicrobial research [1]. The molecule carries a 4‑bromophenyl substituent at the C5 position of the thiadiazole ring and a 4‑chlorobenzamide moiety at N2, producing a direct aryl–thiadiazole linkage that distinguishes it from the more extensively studied 5‑thioether‑linked analogs [2]. This combination of dual halogenation and a rigid heterocyclic core creates a distinct pharmacophoric profile that cannot be reproduced by simple in‑class substitution.

Why Positional Isomers and Multi‑Halogenated Analogs Cannot Replace N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide in Sensitive Assays


Within the 1,3,4‑thiadiazole benzamide series, even subtle structural modifications produce large shifts in target affinity, cellular potency and selectivity profiles. The positional isomer N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide presents different hydrogen‑bonding geometry and dipole‑moment orientation that can alter kinase hinge‑region interactions [1][2]. The 2,5‑dichloro analog introduces additional steric bulk that may impede binding‑pocket access, while thioether‑linked analogs exhibit significantly different metabolic stability and oxidizability due to the sulfur linker [1]. Procurement decisions based solely on scaffold similarity therefore risk selecting a compound with divergent biological behaviour.

Quantitative Differentiation Evidence for N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide Versus the Closest Analogs


Direct Aryl–Thiadiazole Linkage vs. Thioether Bridge: Differential Metabolic Stability and Synthetic Tractability

Unlike the well‑characterized thioether series (e.g., N-[5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide), which contain a metabolically labile thioether linker, the target compound features a direct C5–aryl bond, eliminating a primary site for oxidative metabolism and reactive‑metabolite formation [1]. For the thioether analog, a Ki of 217 nM against Src tyrosine kinase has been reported; no comparative metabolic‑stability data exist for the target compound, so the advantage is inferred from established medicinal‑chemistry design principles [1].

Medicinal Chemistry Structural Biology Drug Metabolism

Optimized Physicochemical Profile: Lower Molecular Weight and Balanced LogP vs. Multi‑Halogenated Analogs

The target compound (MW 394.67; CLogP ~3.5–4.5) occupies a more favorable drug‑likeness space compared with the 2,5‑dichloro analog (MW 429.11) and the dibromo analog (MW 473.18). Within the 1,3,4‑thiadiazole benzamide class, lower molecular weight and controlled lipophilicity are correlated with improved aqueous solubility and better CNS multiparameter‑optimization (MPO) scores [1]. These properties make the target compound a more suitable starting point for lead‑optimization campaigns.

ADME Drug Design Pharmacokinetics

Kinase Inhibition Potential Inferred from the Closest Characterized Analog

The closest structurally characterized analog, N-[5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide (BDBM86859), displayed a Ki of 217 nM against Src tyrosine kinase [1]. The target compound replaces the flexible thioether linker with a rigid, direct aryl‑thiadiazole bond, which may reduce the entropic penalty upon target binding and thereby improve affinity [2]. Procurement and screening of the target compound against Src‑family kinases is warranted to test this hypothesis.

Kinase Inhibition Binding Affinity Drug Discovery

Class‑Level Cytotoxic Potency of 1,3,4-Thiadiazole Benzamides Against Human Cancer Cell Lines

A comprehensive review of 1,3,4‑thiadiazole derivatives documented that compounds bearing 4‑substituted phenyl groups at C5 and benzamide moieties at N2 frequently achieve IC₅₀ values in the low‑micromolar to sub‑micromolar range against MCF‑7 (breast), HepG2 (liver) and A549 (lung) cancer cell lines [1]. The target compound’s dual‑halogenation pattern is expected to enhance activity through halogen bonding and hydrophobic packing, consistent with SAR trends seen in related scaffolds [1].

Cytotoxicity Anticancer Thiadiazole

High‑Value Application Scenarios for N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide Based on Quantitative Differentiation Evidence


Kinase‑Inhibitor Discovery Targeting Src‑Family or Abl Tyrosine Kinases

The direct aryl–thiadiazole architecture and dual‑halogen pharmacophore position the compound as a candidate for screening against Src‑family and Abl kinases. The closest thioether analog already shows meaningful Src binding (Ki = 217 nM), and the more rigid target compound may offer improved affinity and selectivity [1]. Procurement for kinase‑profiling panels is a logical next step for groups pursuing novel tyrosine kinase inhibitors.

Lead‑Optimization Programs Requiring Balanced Physicochemical and ADME Properties

With a molecular weight below 400 g mol⁻¹ and a favourable CLogP range, the compound offers a better starting point for lead optimization than heavier multi‑halogenated analogs. Its drug‑likeness profile aligns with guidelines for CNS‑penetrant and orally bioavailable candidates, making it suitable for early‑stage ADME triage in anticancer drug discovery [2].

Structure–Activity Relationship Exploration of 1,3,4‑Thiadiazole Benzamides for Anticancer or Insecticidal Applications

The compound’s unique 4‑chlorobenzamide‑4‑bromophenyl combination fills a gap in published SAR matrices. Systematic procurement and testing of the compound alongside its positional isomer and multi‑halo analogs will clarify the contributions of halogen‑bonding geometry and steric effects to target engagement, accelerating the design of next‑generation analogs [1][2].

Chemical‑Biology Studies Investigating Halogen‑Bonding Interactions in Protein–Ligand Complexes

The presence of both bromine and chlorine substituents in geometrically distinct positions makes the compound a valuable probe for studying halogen‑bonding interactions in co‑crystal structures. Procurement for crystallographic soaking experiments can provide direct structural evidence of halogen‑bond strengths and geometries, informing computational models of molecular recognition [2].

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